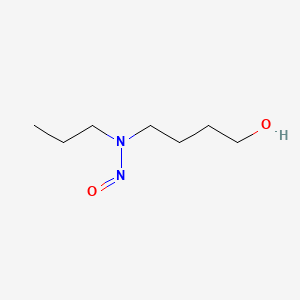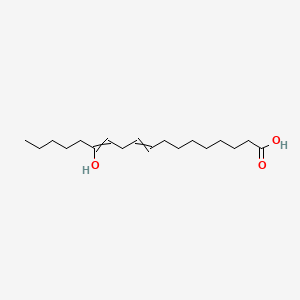
3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)-
Overview
Description
3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)-, also known as 3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)-, is a useful research compound. Its molecular formula is C18H30N4O12 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stability Constants for Biomedical and Environmental Applications
3,6,9,12-Tetraazatetradecanedioic acid, also known as TTHA, has been evaluated for its stability constants with metal complexes. This is particularly relevant in biomedical and environmental applications. Researchers have critically evaluated experimental data on these stability constants, emphasizing the compound's significance in these fields (Anderegg et al., 2005).
Structural Studies in Coordination Chemistry
In coordination chemistry, the structure of complexes involving 3,6,9,12-Tetraazatetradecanedioic acid has been a subject of study. For instance, the compound's complex with lead has been analyzed, revealing insights into the Pb2+ ions' bonding geometry, which is crucial for understanding the molecular architecture in such complexes (Thompson et al., 1998).
Applications in Molecular Imaging
Research has focused on carboxymethyl-substituted bifunctional chelators, including derivatives of 3,6,9,12-Tetraazatetradecanedioic acid. These studies are significant for developing new approaches in protein labeling, which can have broad applications in molecular imaging and diagnostics (Kline et al., 1991).
Studies on Copper and Zinc Complexes
Investigations into the copper(II) and zinc(II) complexes of 3,6,9,12-Tetraazatetradecanedioic acid provide valuable insights into their potential uses. These studies, focusing on potentiometric and spectroscopic analysis, shed light on the ligands' ability to influence metal ion distribution in biological systems, which has implications for therapeutic applications (Jackson & Kelly, 1989; 1990).
Gas Adsorption Properties
The compound's role in forming coordination polymers with tunable gas adsorption properties has been explored. This research is crucial for developing materials with specific adsorption characteristics, which can be applied in various industrial and environmental processes (Jiang et al., 2016).
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O12/c23-13(24)7-19(3-5-21(9-15(27)28)10-16(29)30)1-2-20(8-14(25)26)4-6-22(11-17(31)32)12-18(33)34/h1-12H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEOEMDZDMCHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061225 | |
| Record name | 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Triethylenetetraminehexaacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
869-52-3 | |
| Record name | Triethylenetetraminehexaacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylenetetraminehexaacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TTHA?
A1: The molecular formula of TTHA is C18H30N4O12, and its molecular weight is 494.45 g/mol.
Q2: How does the structure of TTHA contribute to its metal-chelating properties?
A2: TTHA possesses four amine nitrogen atoms and six carboxylic acid groups, providing ten potential donor atoms for metal coordination. This allows TTHA to form highly stable complexes with various metal ions. [, , ]
Q3: What spectroscopic techniques are used to characterize TTHA complexes?
A3: Researchers commonly employ techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) to investigate TTHA complexes. These methods provide valuable information on bonding, structure, and electronic properties. [, , , , , , , , , ]
Q4: What types of metal ions does TTHA preferentially bind to?
A4: TTHA demonstrates strong chelating ability towards a wide range of metal ions, including transition metals (e.g., Ni2+, Cu2+, Zn2+, Cd2+), lanthanides (e.g., Gd3+, Eu3+, Nd3+, Ho3+, Er3+), and actinides (e.g., Th4+). [, , , , , , , , ]
Q5: How does the binding affinity of TTHA compare to other chelators like DTPA?
A5: TTHA generally exhibits higher stability constants for metal complexes compared to diethylenetriaminepentaacetic acid (DTPA) due to the presence of an additional carboxylic acid group, leading to more stable chelates with certain metal ions. [, , , ]
Q6: How does the pH of the solution influence TTHA complexation?
A6: The pH plays a crucial role in TTHA complex formation. Protonation states of both TTHA and the metal ion are affected by pH, influencing the stability and structure of the resulting complexes. [, , , ]
Q7: Can TTHA be used for the selective removal of specific metal ions?
A7: Yes, TTHA demonstrates selectivity for certain metal ions over others. For instance, a study showed that a TTHA intercalated Zn-Al layered double hydroxide material selectively removes Nd3+ ions from an aqueous solution containing both Nd3+ and Sr2+. This selectivity arises from the higher stability constant of the Nd-TTHA complex compared to the Sr-TTHA complex. []
Q8: What are the potential applications of TTHA in medical imaging?
A8: TTHA complexes with gadolinium, a paramagnetic metal ion, have been investigated as potential contrast agents for Magnetic Resonance Imaging (MRI). The high stability and relaxivity of these complexes make them promising candidates for enhancing image contrast in medical diagnostics. [, , ]
Q9: Has TTHA shown potential in treating heavy metal poisoning?
A9: Research indicates that TTHA can mobilize cadmium from organs like the liver and spleen in cadmium-exposed mice. Encapsulating TTHA within liposomes further enhances its efficacy, suggesting its potential for developing therapies for heavy metal intoxication. [, ]
Q10: How is computational chemistry employed in TTHA research?
A10: Computational techniques, such as molecular modeling and simulations, aid in understanding the structural intricacies of TTHA complexes, predicting their stability constants, and guiding the design of novel TTHA derivatives with improved properties. []
Q11: What are the key structure-activity relationships observed in TTHA derivatives?
A11: Modifications to the TTHA structure, such as introducing amide groups, can significantly influence its metal-binding affinity, lipophilicity, and overall biological properties. These modifications are crucial for tailoring TTHA derivatives for specific applications. [, , ]
Q12: What are the future directions in TTHA research?
A12: Future research on TTHA will likely focus on developing more efficient and targeted chelators for heavy metal detoxification, designing novel TTHA-based contrast agents for improved MRI sensitivity and biocompatibility, and exploring its potential in areas like catalysis and materials science. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[(3R,4R,5R)-2-[5-(4-Bromo-2,3-dioxobutyl)sulfanyl-1H-imidazo[2,1-f]purin-3-ium-3-yl]-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1216758.png)
